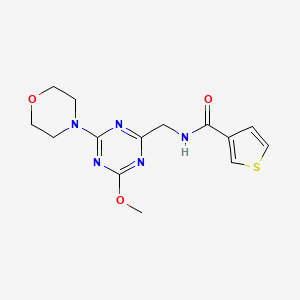
N-((4-méthoxy-6-morpholino-1,3,5-triazin-2-yl)méthyl)thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the triazine ring and the thiophene moiety in its structure contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Antimicrobial Activity: It has been evaluated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Research: The compound’s structure allows it to interact with DNA and proteins, making it a potential candidate for anticancer research.
Antiviral Studies: Its ability to inhibit viral replication has been explored in antiviral studies.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and in the production of polymers and coatings.
Méthodes De Préparation
. The reaction conditions often include the use of solvents like dioxane and water, with sodium carbonate as a base. Microwave irradiation can be employed to enhance the reaction efficiency, resulting in higher yields and purity .
Analyse Des Réactions Chimiques
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chloride ions are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiophene moiety can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Condensation Reactions: The compound can form amides or esters through condensation reactions with carboxylic acids or alcohols.
Mécanisme D'action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with cellular targets such as DNA and proteins. The triazine ring can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound can inhibit enzymes involved in cellular metabolism, leading to cell death .
Comparaison Avec Des Composés Similaires
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide can be compared with other 1,3,5-triazine derivatives such as:
2-amino-4-methoxy-6-methyl-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides and antimicrobial agents.
4-phenylthiazolyl-1,3,5-triazine derivatives: Known for their antibacterial activity against multi-resistant bacteria.
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
Propriétés
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-21-14-17-11(8-15-12(20)10-2-7-23-9-10)16-13(18-14)19-3-5-22-6-4-19/h2,7,9H,3-6,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHCENQZMROKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

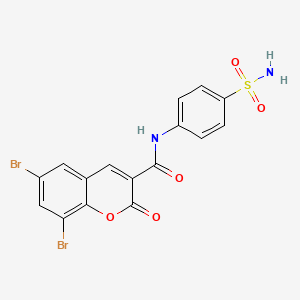
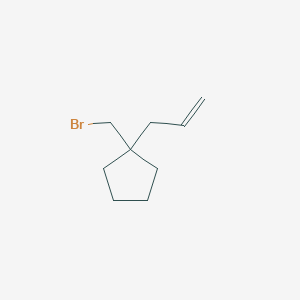
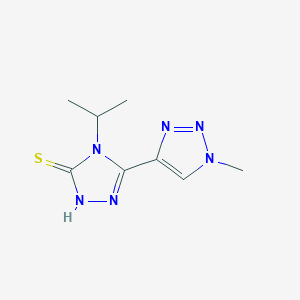
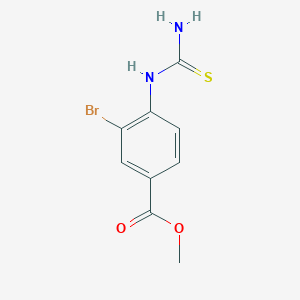
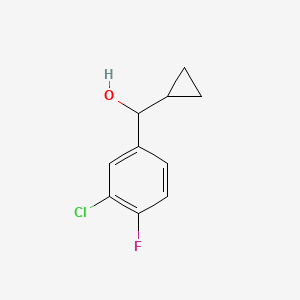
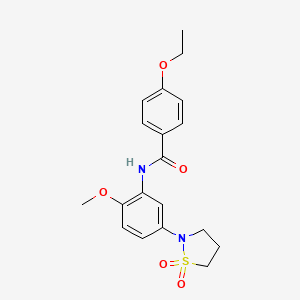
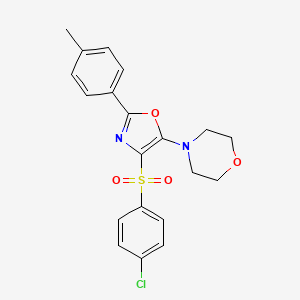
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)
![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)
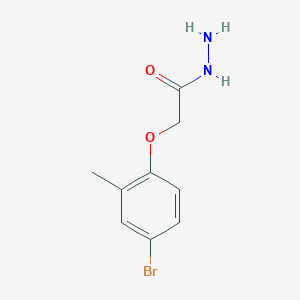
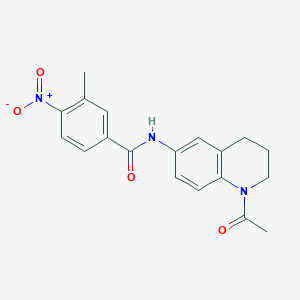
![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2423158.png)
